molecular formula C19H12BrClN6O B14925450 2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B14925450
M. Wt: 455.7 g/mol
InChI Key: IYIUTZBSDMMYMP-UHFFFAOYSA-N
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Description

2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit cyclin-dependent kinases (CDKs) .

Preparation Methods

The synthesis of 2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting with the preparation of the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This is typically achieved through the cyclization of appropriate precursors under controlled conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include bromine, chlorine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has significant applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:

  • 4-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[3,4-d]pyrimidine
  • 2-{4-[(4-bromo-2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[3,4-b]pyrimidine

These compounds share structural similarities but differ in their specific substitutions and biological activities. The unique combination of the 4-[(4-bromo-2-chlorophenoxy)methyl]phenyl group with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold imparts distinct properties and potential therapeutic benefits .

Properties

Molecular Formula

C19H12BrClN6O

Molecular Weight

455.7 g/mol

IUPAC Name

4-[4-[(4-bromo-2-chlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12BrClN6O/c20-13-5-6-16(15(21)7-13)28-9-11-1-3-12(4-2-11)17-24-19-14-8-23-25-18(14)22-10-27(19)26-17/h1-8,10H,9H2,(H,23,25)

InChI Key

IYIUTZBSDMMYMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)Cl)C3=NN4C=NC5=C(C4=N3)C=NN5

Origin of Product

United States

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